REACTION_SMILES
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[CH3:21][OH:22].[Cl:1][c:2]1[n:3][cH:4][n:5](-[c:7]2[n:8][cH:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]2)[cH:6]1.[OH2:16].[OH2:17].[Sn:18]([Cl:19])[Cl:20]>>[Cl:1][c:2]1[n:3][cH:4][n:5](-[c:7]2[n:8][cH:9][c:10]([NH2:13])[cH:11][cH:12]2)[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(-n2cnc(Cl)c2)nc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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|
Type
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product
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Smiles
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Nc1ccc(-n2cnc(Cl)c2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |